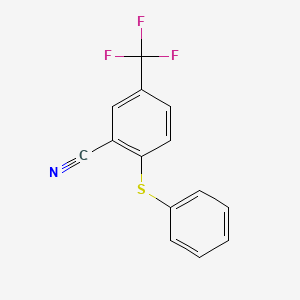

2-(Phenylthio)-5-(trifluoromethyl)benzonitrile

Descripción

Propiedades

IUPAC Name |

2-phenylsulfanyl-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NS/c15-14(16,17)11-6-7-13(10(8-11)9-18)19-12-4-2-1-3-5-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHKBIKSXBHAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363408 | |

| Record name | 2-(Phenylsulfanyl)-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52548-95-5 | |

| Record name | 2-(Phenylsulfanyl)-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(PHENYLTHIO)-5-(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

physicochemical properties of 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile

An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive technical overview of 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile, a molecule possessing structural motifs of significant interest in medicinal chemistry. The presence of a trifluoromethyl (CF3) group, a phenylthio ether linkage, and a nitrile moiety suggests a complex interplay of lipophilicity, metabolic stability, and potential for specific intermolecular interactions.

The trifluoromethyl group is a well-established bioisostere for a methyl group, known to enhance metabolic stability, binding affinity, and lipophilicity.[1] The phenylthio substituent further contributes to the molecule's lipophilic character, while the nitrile group can act as a hydrogen bond acceptor or a precursor for other functional groups. Understanding the collective impact of these features on properties such as solubility, lipophilicity (LogP/LogD), and ionization constant (pKa) is critical for any research program involving this or structurally related compounds.

This document is structured to provide not just the available data but, more importantly, the strategic rationale and detailed experimental protocols for determining these core properties. It is designed for researchers, medicinal chemists, and drug development professionals who require a practical and scientifically rigorous approach to compound characterization.

Compound Identification and Core Properties

A precise identification is the starting point for all subsequent characterization. The structural and fundamental properties of 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile are summarized below.

| Property | Value | Source |

| Chemical Structure |  | - |

| Molecular Formula | C₁₄H₈F₃NS | - |

| Molecular Weight | 279.28 g/mol | Calculated |

| CAS Number | Not publicly available | - |

| Predicted LogP | ~4.0 - 4.5 | Based on analogs[2][3] |

| Predicted Solubility | Poorly soluble in water | Inferred from high LogP |

Note: Experimental data for this specific compound is limited in public literature. The values for LogP and solubility are predictions based on its chemical structure and data from analogous compounds. The primary focus of this guide is therefore on the robust experimental methods required to definitively determine these properties.

Strategic Physicochemical Profiling: A Workflow

A systematic approach to physicochemical profiling ensures that resources are used efficiently and that the data generated has maximum impact on project decisions. The following workflow illustrates a logical sequence for characterizing a novel compound like 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile.

Caption: A phased approach to physicochemical characterization.

Experimental Determination of Aqueous Solubility

Expertise & Experience: Solubility is a critical determinant of a drug's bioavailability.[4] A compound must be in solution to be absorbed. We distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measurement of how readily a compound, dissolved in an organic solvent like DMSO, precipitates when introduced to an aqueous buffer.[5] It's an early-stage flag for potential issues. Thermodynamic solubility, conversely, is the true equilibrium concentration of a compound in a saturated solution and is considered the 'gold standard' for formulation development.[6] Given the predicted high lipophilicity of 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile, poor aqueous solubility is anticipated, making accurate measurement essential.

Trustworthiness (Self-Validating Protocol): The Shake-Flask method is the benchmark for thermodynamic solubility because it directly measures the equilibrium state.[6] The protocol's trustworthiness is ensured by including a sufficient equilibration time, confirmation of a solid-state excess, and a robust analytical method for quantification.

Protocol: Thermodynamic Solubility via Shake-Flask Method

-

Preparation: Add an excess amount of solid 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium. A 24-48 hour window is standard for most compounds.[7]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and analyze the concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared with the compound.

-

Validation: Visually confirm the presence of undissolved solid in the vial after sampling to ensure the solution was indeed saturated.

Caption: Workflow for thermodynamic solubility determination.

Experimental Determination of Lipophilicity (LogP/LogD)

Expertise & Experience: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of membrane permeability, protein binding, and overall ADME properties.[8] It is quantified as the partition coefficient (P) or distribution coefficient (D). LogP refers to the partitioning of the neutral species, while LogD measures the partitioning of all species (neutral and ionized) at a specific pH.[9] For ionizable compounds, LogD is the more physiologically relevant parameter. Given the nitrile group and the potential for complex acid-base properties, determining the LogD at physiological pH (7.4) is crucial.

Trustworthiness (Self-Validating Protocol): The shake-flask method in n-octanol and water (or buffer) remains the most reliable method for LogP/LogD determination.[10][11] Its accuracy depends on using mutually saturated solvents, achieving true equilibrium, and accurately measuring the compound's concentration in both phases.

Protocol: LogD Determination via Shake-Flask Method

-

Solvent Preparation: Prepare a mixture of n-octanol and the desired aqueous buffer (e.g., PBS, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the two phases. Allow the phases to separate completely.[10]

-

Compound Addition: Prepare a stock solution of 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile in the n-octanol phase. Add a known volume of this stock to a vial containing a known volume of the aqueous buffer phase (e.g., in a 1:1 or 2:1 ratio).

-

Equilibration: Tightly cap the vial and shake for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[9]

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

-

Sampling: Carefully take an aliquot from each phase. Special care must be taken to avoid cross-contamination.[12]

-

Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

Sources

- 1. nbinno.com [nbinno.com]

- 2. m.molbase.com [m.molbase.com]

- 3. 2-Benzylthio-5-trifluoromethylbenzoic acid | C15H11F3O2S | CID 152668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmatutor.org [pharmatutor.org]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. acdlabs.com [acdlabs.com]

- 9. enamine.net [enamine.net]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]

An In-depth Technical Guide to 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of specific functional groups is paramount to tuning molecular properties. Trifluoromethylated aromatic compounds, in particular, have garnered significant attention due to the profound impact of the trifluoromethyl (-CF₃) group.[1] This powerful electron-withdrawing moiety is renowned for its ability to enhance critical drug-like properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2] When combined with a versatile nitrile (-CN) group and a phenylthio (-SPh) substituent, the resulting scaffold, 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile , represents a highly valuable and reactive intermediate for organic synthesis.

This guide provides a comprehensive technical overview of 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile, designed for researchers, chemists, and drug development professionals. We will delve into its chemical identity, logical synthetic pathways with mechanistic considerations, anticipated analytical characteristics, and its potential as a precursor for developing novel therapeutics and advanced materials.

Chemical Identity and Physicochemical Properties

While a specific CAS (Chemical Abstracts Service) number for 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile is not prominently listed in major public databases, its existence is confirmed through its use as a reactant in documented syntheses.[3] Its structure and properties can be confidently defined based on its constituent parts and related, well-characterized analogs.

Structure:

Figure 1: Chemical Structure of 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile

Physicochemical Data Summary

The following table summarizes the core chemical identifiers and computed properties for the molecule.

| Property | Value | Source/Method |

| IUPAC Name | 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile | Nomenclature Rules |

| Molecular Formula | C₁₄H₈F₃NS | Elemental Composition |

| Molecular Weight | 279.28 g/mol | Calculation |

| Canonical SMILES | N#CC1=C(SC2=CC=CC=C2)C=C(C=C1)C(F)(F)F | Structural Representation |

| InChI Key | (Predicted) | Standard Identifier |

| Appearance | (Expected) White to off-white solid | Analogy to similar compounds[1] |

Synthesis and Mechanistic Rationale

The most logical and industrially scalable approach to synthesizing 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages a readily available, activated aromatic precursor.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The synthesis initiates from 2-Fluoro-5-(trifluoromethyl)benzonitrile (CAS No. 4088-84-0), a commercially available starting material.[4] The fluorine atom at the C2 position is activated towards substitution by the strong electron-withdrawing effects of both the nitrile group (para) and the trifluoromethyl group (meta).

Reaction Scheme:

Causality and Experimental Choices:

-

Choice of Precursor: 2-Fluoro-5-(trifluoromethyl)benzonitrile is an ideal starting material. The C-F bond is highly polarized, and the fluorine atom is an excellent leaving group in SNAr reactions, especially when activated by electron-withdrawing groups.

-

Nucleophile: Thiophenol (PhSH) is used as the sulfur nucleophile. It is deprotonated in situ by a mild base to form the more nucleophilic thiophenolate anion (PhS⁻).

-

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is optimal. It is strong enough to deprotonate thiophenol without competing in the substitution reaction or causing unwanted side reactions like nitrile hydrolysis.

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is required. These solvents can dissolve the reactants and effectively solvate the cation of the base, leaving the thiophenolate anion "naked" and highly reactive.

-

Temperature: The reaction is typically performed at a moderately elevated temperature (e.g., 80-120 °C) to provide sufficient activation energy for the substitution to proceed at a practical rate.

Detailed Experimental Protocol

-

Materials:

-

2-Fluoro-5-(trifluoromethyl)benzonitrile (1.0 eq)

-

Thiophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Fluoro-5-(trifluoromethyl)benzonitrile and anhydrous DMF.

-

Add potassium carbonate to the stirring solution.

-

Slowly add thiophenol dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is observed.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel or recrystallization to afford the pure 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile.

-

Synthesis Workflow Diagram

A validated workflow for the synthesis of the target compound.

Anticipated Spectroscopic Profile

Characterization of the final product is crucial for confirming its identity and purity. Based on the chemical structure, the following spectroscopic data can be predicted.

| Technique | Expected Observations |

| ¹H NMR | ~7.2-7.8 ppm (m, 8H): Complex multiplet region corresponding to the 5 protons of the phenylthio group and the 3 protons of the trifluoromethyl-substituted benzonitrile ring. The deshielding effect of the -CN, -CF₃, and -SPh groups will shift these protons downfield.[5] |

| ¹³C NMR | ~110-140 ppm: Multiple signals for the aromatic carbons.[5] ~117 ppm: Signal for the nitrile carbon (-C≡N). ~123 ppm (q): Signal for the trifluoromethyl carbon (-CF₃), showing quartet splitting due to C-F coupling. |

| ¹⁹F NMR | ~ -63 ppm (s): A sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. |

| IR (Infrared) | ~3100-3030 cm⁻¹: Aromatic C-H stretching.[6] ~2230-2220 cm⁻¹: Sharp, medium intensity C≡N stretching vibration. ~1600, 1500 cm⁻¹: Aromatic C=C ring stretching.[6] ~1350-1100 cm⁻¹: Strong, complex absorptions corresponding to C-F stretching of the -CF₃ group. |

| MS (Mass Spec) | m/z = 279 (M⁺): The molecular ion peak corresponding to the exact mass of the compound. |

Reactivity and Applications in Drug Discovery

The true value of 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile lies in its potential as a versatile building block for more complex, high-value molecules, particularly in the pharmaceutical sector.

Key Reactive Handles

The molecule possesses two primary sites for further chemical transformation:

-

The Nitrile Group: This group is a synthetic linchpin.

-

Hydrolysis: It can be readily hydrolyzed under basic[3] or acidic conditions to form the corresponding 2-(phenylthio)-5-(trifluoromethyl)benzoic acid . Carboxylic acids are vital for forming amides, esters, and other functional groups.

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group), introducing a basic center that is crucial for many pharmacologically active compounds.

-

Cyclization: It can participate in cyclization reactions to form heterocyclic rings, such as tetrazoles, which are common bioisosteres for carboxylic acids.

-

-

The Aromatic Rings: The electron-rich phenylthio ring and the electron-deficient benzonitrile ring can undergo further electrophilic or nucleophilic substitutions, respectively, although these reactions would require more specific and often harsher conditions.

Strategic Importance in Drug Design

The structural motifs within this compound are highly relevant to modern drug discovery:

-

Trifluoromethyl Group: As previously noted, this group is a "metabolic blocker." It prevents oxidation at its point of attachment, increasing the half-life of a drug molecule.[7] Its lipophilicity also aids in crossing cellular membranes.[2]

-

Aryl Thioether Linkage: This linkage is found in numerous bioactive compounds. While it can be a site for metabolic oxidation (to sulfoxide and sulfone), this property can also be exploited for prodrug design.

-

Scaffold Potential: The overall structure serves as a precursor for various heterocyclic systems known for their therapeutic properties, such as benzothiazinones, which have shown promise as antitubercular agents.[8]

Potential Derivatization Pathways for Lead Generation

Potential transformations of the nitrile group for drug discovery.

Safety and Handling

As a professional standard, all novel or uncharacterized chemical compounds should be handled with care. Based on the functional groups present, 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile should be treated as a potentially hazardous substance.

-

General Hazards: Aromatic nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[9] Compounds with similar GHS classifications indicate warnings for acute toxicity, skin irritation, and eye irritation.[10]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

-

Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

2-(Phenylthio)-5-(trifluoromethyl)benzonitrile stands out as a chemical intermediate of significant strategic value. Its synthesis is straightforward via established SNAr methodology, and its structure contains a confluence of desirable features for modern research. The trifluoromethyl group imparts metabolic stability and lipophilicity, while the synthetically versatile nitrile group opens a gateway to a vast array of derivatives, including carboxylic acids, amines, and complex heterocycles. For researchers in drug discovery and materials science, this compound represents a robust and promising platform for the rational design and development of novel, high-performance molecules.

References

-

Prediction of Functional Groups from Spectra. NIH National Center for Biotechnology Information.[Link]

-

Synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid. PrepChem.com.[Link]

-

The Significance of Trifluoromethylbenzonitriles: A Focus on 2-Methoxy-5-(trifluoromethyl)benzonitrile. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Spectroscopy of Aromatic Compounds. OpenStax.[Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.[Link]

-

Spectroscopy of Aromatic Compounds. OpenStax adaptation.[Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.[Link]

-

(Z)-2-(2-fluoro-5-(trifluoromethyl)phenylthio)-2-(4-hydroxy-3-(2-methoxyphenyl)thiazolin-2-ylidene)acetonitrile (Ref: OC 53279). AERU.[Link]

-

2-Fluoro-5-(trifluoromethyl)benzonitrile. PubChem, National Center for Biotechnology Information.[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. NIH National Center for Biotechnology Information.[Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.[Link]

-

Benzonitrile. PubChem, National Center for Biotechnology Information.[Link]

-

2-Benzylthio-5-trifluoromethylbenzoic acid. PubChem, National Center for Biotechnology Information.[Link]

- Preparation method of 2-fluoro-5-formylbenzonitrile.

-

Structural characterization of two precursors for antitubercular benzothiazinones. NIH National Center for Biotechnology Information.[Link]

- Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. prepchem.com [prepchem.com]

- 4. 2-Fluoro-5-(trifluoromethyl)benzonitrile | C8H3F4N | CID 521016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Strategic Role of the Trifluoromethyl Group in Benzonitrile-Based Drug Discovery

Introduction: The Synergy of a Powerhouse Group and a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to transforming a bioactive compound into a viable drug candidate.[1][2] Among the vast arsenal of functional groups available to researchers, the trifluoromethyl (CF₃) group has emerged as an indispensable tool for optimizing pharmacological profiles.[3][4] Its unique electronic and steric properties can profoundly enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[3][5]

When this powerful moiety is incorporated into a benzonitrile scaffold—a versatile aromatic core found in numerous pharmaceuticals—the synergistic effects can be transformative. Benzonitrile derivatives are crucial intermediates in the synthesis of a wide array of therapeutic agents.[6][7] This guide provides an in-depth technical exploration of the multifaceted role of the trifluoromethyl group in benzonitrile compounds, offering field-proven insights, quantitative data, and detailed protocols for researchers, scientists, and drug development professionals.

Part 1: The Fundamental Physicochemical Impact of Trifluoromethylation

The introduction of a CF₃ group onto a benzonitrile ring fundamentally alters its core physicochemical properties. These changes are the mechanistic basis for the downstream improvements in a compound's pharmacokinetic and pharmacodynamic behavior.

Potent Electronic Modulation

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[8][9] This is due to the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I), pulling electron density away from the aromatic ring.[10][11] This has two critical consequences for the benzonitrile scaffold:

-

Ring Deactivation: The reduced electron density makes the aromatic ring less nucleophilic and thus less susceptible to electrophilic attack, which can be a factor in certain metabolic pathways.[1]

-

Modulation of the Nitrile Group: The electron-withdrawing nature of the CF₃ group influences the electronic properties of the entire molecule, including the nitrile functionality, which can affect its role as a hydrogen bond acceptor or its potential for metabolic transformation.[12]

Caption: Inductive effect of the CF₃ group on the benzonitrile scaffold.

Enhanced Metabolic Stability

Perhaps the most significant advantage of trifluoromethylation is the dramatic increase in metabolic stability.[3][13] The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen (C-H) bond.[1][14]

This exceptional bond strength makes the CF₃ group highly resistant to enzymatic cleavage, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[7][13] By strategically replacing a metabolically labile methyl group (a common site of oxidation) with a CF₃ group, medicinal chemists can effectively block this metabolic pathway, leading to a longer in vivo half-life and reduced clearance.[3][13]

Caption: Blocking metabolic oxidation with a CF₃ group.

Modulation of Lipophilicity (LogP)

Lipophilicity is a critical parameter that governs a drug's absorption, distribution, and ability to cross biological membranes.[15] The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, significantly increasing the overall lipophilicity of a molecule when replacing a hydrogen atom.[3][4][14] This enhancement can improve membrane permeability and oral bioavailability.[16][17] However, the effect is nuanced and depends on the molecular context.[18]

Table 1: Comparative Physicochemical Properties of Benzonitrile and its Trifluoromethylated Isomers

| Compound | Molecular Formula | LogP (XLogP3) | pKa (Predicted) |

| Benzonitrile | C₇H₅N | 1.56 | ~ -10 (for protonated nitrile) |

| 2-(Trifluoromethyl)benzonitrile | C₈H₄F₃N | 2.7[19] | Lowered due to -I effect |

| 3-(Trifluoromethyl)benzonitrile | C₈H₄F₃N | 2.9 | Lowered due to -I effect |

| 4-(Trifluoromethyl)benzonitrile | C₈H₄F₃N | 2.9[20] | Lowered due to -I effect |

Note: LogP and pKa values are algorithmically predicted or sourced from databases like PubChem for comparative purposes. Experimental values may vary.

Impact on Acidity/Basicity (pKa)

The strong electron-withdrawing nature of the CF₃ group can significantly lower the pKa of nearby acidic protons or decrease the pKa of a protonated base, making it less basic.[4][10] For a trifluoromethylbenzonitrile compound that also contains an acidic (e.g., phenol, sulfonamide) or basic (e.g., amine) functional group, this modulation is critical. It directly influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, receptor binding interactions, and pharmacokinetic properties.[21] For example, the pKa of 3-aminophenol is 4.3, while the pKa of the highly fluorinated 3,5-bis(trifluoromethyl)phenol is 8.03, demonstrating a significant shift in acidity.[22]

Part 2: Consequences for Drug Design and Performance

The fundamental physicochemical changes induced by the CF₃ group translate directly into tangible benefits for drug discovery, primarily by enhancing a compound's ADME profile and its interaction with biological targets.

Optimizing the Pharmacokinetic (ADME) Profile

A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is a key determinant of its clinical success. Trifluoromethylation of a benzonitrile core positively influences each of these aspects.

-

Absorption & Distribution: Increased lipophilicity can enhance a drug's ability to permeate the gut wall for better oral absorption and cross the blood-brain barrier if the target is in the central nervous system.[12]

-

Metabolism: As detailed previously, the robust nature of the C-F bond blocks major metabolic pathways, increasing the drug's half-life and bioavailability.[13]

-

Excretion: By reducing the rate of metabolism, the clearance of the parent drug is slowed, leading to a more predictable and sustained therapeutic exposure.[3]

Caption: Logical relationships of the CF₃ group's impact on ADME properties.

Enhancing Pharmacodynamic Interactions

The CF₃ group is often used as a bioisostere to replace a methyl (-CH₃) or a chlorine (-Cl) group.[14][21] Its steric bulk is larger than a methyl group and similar to a chlorine atom, allowing it to occupy binding pockets effectively.[1][14] Furthermore, the CF₃ group can participate in favorable non-covalent interactions within a protein's binding site, such as van der Waals forces, dipole-dipole interactions, and even halogen bonding, which can increase binding affinity and selectivity for the biological target.[3][23]

Part 3: Case Study and Synthetic Approaches

Case Study: Selinexor

Selinexor is an FDA-approved anticancer agent that functions by inhibiting the protein XPO1.[23] Its chemical structure prominently features a 3,5-bis(trifluoromethyl)phenyl moiety. The synthesis of Selinexor notably begins with 3,5-bis(trifluoromethyl)benzonitrile .[23][24] This starting material provides the robust, lipophilic, and metabolically stable core that is critical to the drug's function and pharmacokinetic profile. The two CF₃ groups are instrumental in the molecule's ability to bind effectively to its target and resist metabolic degradation.[7]

Synthetic Strategies

The synthesis of trifluoromethylated benzonitriles is a critical step for their use as pharmaceutical intermediates. Common methods include:

-

Nucleophilic Cyanation: The Rosenmund–von Braun reaction, where a trifluoromethyl-substituted aryl halide is reacted with a cyanide source, typically cuprous cyanide (CuCN), is a widely used method.[25]

-

Starting from Trifluoromethylated Anilines: Trifluoromethyl-substituted anilines can be converted to the corresponding diazonium salt, followed by a Sandmeyer reaction with cuprous cyanide to install the nitrile group.

-

Building the Trifluoromethyl Group: While more complex, methods exist to introduce the CF₃ group onto a pre-existing benzonitrile ring, often involving transition-metal-catalyzed trifluoromethylation reactions.

Part 4: Key Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and evaluation of trifluoromethylated benzonitrile compounds.

Protocol 1: Synthesis of 4-(Trifluoromethyl)benzonitrile via Rosenmund–von Braun Reaction

Objective: To synthesize 4-(trifluoromethyl)benzonitrile from 4-bromo-benzotrifluoride, demonstrating a standard nucleophilic aromatic substitution to install the nitrile group.

Methodology:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-benzotrifluoride (1.0 eq), cuprous cyanide (1.2 eq), and dry N,N-dimethylformamide (DMF) as the solvent.

-

Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes to ensure anhydrous and oxygen-free conditions.

-

Heating: Heat the reaction mixture to reflux (typically 140-150 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or distillation to yield pure 4-(trifluoromethyl)benzonitrile.[26]

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To compare the metabolic stability of a trifluoromethylated benzonitrile derivative against its non-fluorinated methyl analog.

Methodology:

-

Preparation of Reagents:

-

Test Compounds: Prepare 10 mM stock solutions of the trifluoromethylated and non-fluorinated compounds in DMSO. Create working solutions by diluting the stock to 100 µM in acetonitrile.

-

Liver Microsomes: Use pooled human liver microsomes (HLM). Thaw on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

-

NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a continuous supply of the NADPH cofactor.[13]

-

-

Incubation:

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells (final concentration typically 1 µM) and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.[13]

-

-

Time Points and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.[13]

-

-

Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

-

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the line gives the rate of elimination (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. A longer half-life indicates greater metabolic stability.[13]

-

Conclusion

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, and its application to the benzonitrile scaffold is a powerful strategy for drug discovery.[3][4] By leveraging its profound ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties, researchers can systematically optimize the ADME and pharmacodynamic profiles of drug candidates.[1][14] The insights and protocols provided in this guide serve as a foundational resource for scientists aiming to harness the full potential of trifluoromethylated benzonitriles in the development of next-generation therapeutics.

References

-

Wikipedia. Trifluoromethyl group. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed Central. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Eureka | Patsnap. Synthesis method of p-trifluoromethyl benzonitrile compound. [Link]

-

Royal Society of Chemistry. Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Group: Enhancing Potency in Pharmaceutical Intermediates. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Compounds in Modern Drug Discovery. [Link]

-

ACS Publications. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Trifluoromethylbenzonitriles: A Focus on 2-Methoxy-5-(trifluoromethyl)benzonitrile. [Link]

-

Eureka | Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. [Link]

- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

-

Wechem. Design and biological activity of trifluoromethyl containing drugs. [Link]

-

Khan Academy. Meta directors II. [Link]

-

Chegg.com. Solved Trifluoromethyl(CF_3) and nitro(NO_2) groups are the. [Link]

-

PubMed Central. Superelectrophiles and the effects of trifluoromethyl substituents. [Link]

-

ResearchGate. CF3 : An Electron-Withdrawing Substituent for Aromatic Anion Acceptors? "Side-On" versus "On-Top" Binding of Halides. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 2-(Trifluoromethyl)benzonitrile for Enhanced Lipophilicity in Drug Design. [Link]

- Google Patents. CN1660789A - The synthetic method of m-trifluoromethyl benzyl nitrile.

-

Annual Reviews. METABOLISM OF FLUORINE-CONTAINING DRUGS. [Link]

-

PubMed. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. [Link]

-

ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

ResearchGate. A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. [Link]

-

ResearchGate. Chemical structure of benzonitrile derivatives investigated. [Link]

-

ACS Publications. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

PubChem. 2-(Trifluoromethyl)benzonitrile. [Link]

-

PubChem. Benzonitrile, 4-(trifluoromethyl)-. [Link]

-

University of Tartu. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 3,5-Bis(trifluoromethyl)benzonitrile | 27126-93-8 | Benchchem [benchchem.com]

- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Khan Academy [khanacademy.org]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 17. nbinno.com [nbinno.com]

- 18. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Benzonitrile, 4-(trifluoromethyl)- | C8H4F3N | CID 67995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 22. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis method of p-trifluoromethyl benzonitrile compound - Eureka | Patsnap [eureka.patsnap.com]

- 26. 4-(Trifluoromethyl)benzonitrile 99 455-18-5 [sigmaaldrich.com]

An In-Depth Technical Guide to the Electronic Effects of the Phenylthio Group in Aromatic Nitriles

Audience: Researchers, scientists, and drug development professionals.

Abstract: The interplay of substituent effects on aromatic systems is a cornerstone of modern organic chemistry and rational drug design. This guide provides a detailed examination of the electronic properties of the phenylthio (-SPh) group when substituted on an aromatic nitrile scaffold. Aromatic nitriles are pivotal building blocks in pharmaceuticals and materials science, largely due to the potent electron-withdrawing nature of the cyano (-CN) group. The introduction of a phenylthio substituent creates a nuanced electronic environment governed by the delicate balance of inductive and resonance effects. Understanding this balance is critical for predicting molecular reactivity, interpreting spectroscopic data, and designing molecules with tailored properties for specific applications. This document delineates the fundamental principles, presents robust experimental and computational protocols for characterization, and discusses the implications for chemical reactivity and drug discovery.

Introduction: The Significance of Electronic Tuning in Aromatic Systems

Aromatic nitriles are ubiquitous structural motifs in a vast array of functional molecules, including over 30 FDA-approved pharmaceuticals.[1] The nitrile group's strong electron-withdrawing properties and its ability to act as a hydrogen bond acceptor or a bioisostere for carbonyl groups make it a highly valuable pharmacophore.[1] The electronic landscape of the aromatic ring, and consequently the properties of the nitrile group, can be precisely modulated by the introduction of other substituents.

The phenylthio (-SPh) group is a particularly intriguing substituent due to its dual electronic nature. It is composed of a sulfur atom, which possesses lone pairs of electrons capable of resonance donation, and an attached phenyl ring. This duality allows it to act as either an electron-donating or electron-withdrawing influence, depending on its position relative to other groups and the electronic demands of the system. When placed on a benzonitrile ring, the phenylthio group engages in a "push-pull" interaction with the powerfully electron-withdrawing nitrile, leading to unique and predictable modifications of the molecule's properties.[2][3] This guide will dissect these interactions to provide a comprehensive understanding for researchers in the field.

Fundamental Electronic Properties: A Tale of Two Effects

To comprehend the net effect of the phenylthio group, one must first analyze its constituent electronic influences: the inductive effect (-I) and the resonance effect (+M).

-

Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. Sulfur is more electronegative than carbon, causing it to withdraw electron density from the aromatic ring through the C-S sigma bond. This is a distance-dependent effect, weakening with increasing separation from the substituent.

-

Resonance (Mesomeric) Effect (+M): This effect is transmitted through the pi (π) system. The lone pairs on the sulfur atom can be delocalized into the aromatic ring's π-system. This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions.

The nitrile group, in contrast, is strongly and unambiguously electron-withdrawing through both inductive (-I) and resonance (-M) effects.[4] When a phenylthio group is placed para to a nitrile, a powerful through-conjugation "push-pull" system is established, where the sulfur atom "pushes" electron density into the ring, and the nitrile group "pulls" it out.

Caption: Push-pull resonance in p-phenylthiobenzonitrile.

This through-conjugation significantly enhances the electron-donating character of the phenylthio group, leading to a net electron-donating effect at the para position, despite its inductive withdrawal. Conversely, at the meta position, the resonance effect is not operative, and the electron-withdrawing inductive effect dominates.

Quantitative Analysis: Hammett Constants

The Hammett equation (log(k/k₀) = σρ) provides a powerful tool for quantifying the electronic effect of a substituent.[5] The Hammett constant, σ, is a measure of the electronic effect of a substituent in meta (σₘ) or para (σₚ) positions.

-

Positive σ values indicate an electron-withdrawing group.

-

Negative σ values indicate an electron-donating group.

The phenylthio group presents a classic example of how the position dictates the electronic effect.

Table 1: Hammett Substituent Constants for Phenylthio and Related Groups

| Substituent | σ_meta (σₘ) | σ_para (σₚ) | Dominant Effect at Para Position |

|---|---|---|---|

| -SPh | ~ +0.25 | ~ -0.01 | Weakly Donating (Resonance ≈ Inductive) |

| -SCH₃ | +0.15 | -0.04 | Donating (Resonance > Inductive) |

| -OPh | +0.25 | -0.32 | Strongly Donating (Resonance >> Inductive) |

| -OCH₃ | +0.12 | -0.27 | Strongly Donating (Resonance >> Inductive) |

| -Cl | +0.37 | +0.23 | Withdrawing (Inductive > Resonance) |

| -CN | +0.56 | +0.66 | Strongly Withdrawing (-I, -M) |

Note: Hammett constant values can vary slightly depending on the reaction series and solvent used. The values presented are representative.

As shown in Table 1, the σₘ for -SPh is positive, confirming its electron-withdrawing nature at the meta position where only the inductive effect operates. At the para position, σₚ is close to zero, indicating that the electron-donating resonance effect and the electron-withdrawing inductive effect nearly cancel each other out in the standard benzoic acid ionization model. However, in a system with a strong π-acceptor like a nitrile, the +M effect of the -SPh group is enhanced, and it behaves as a more effective electron-donating group.

Experimental & Computational Characterization

A multi-faceted approach combining spectroscopy, physical organic measurements, and computational modeling is essential for a complete characterization of these electronic effects.

Caption: Integrated workflow for characterizing electronic effects.

Spectroscopic Evidence

Spectroscopy provides direct insight into how the phenylthio group perturbs the electron distribution within the aromatic nitrile.

Table 2: Representative Spectroscopic Data for Substituted Benzonitriles

| Compound | ν(C≡N) (cm⁻¹) | δ ¹³C (CN) (ppm) | Rationale |

|---|---|---|---|

| Benzonitrile | ~2229 | ~118.8 | Baseline reference. |

| 4-Methoxybenzonitrile | ~2223 | ~119.2 | Strong +M effect of -OCH₃ donates e⁻ density, weakening the C≡N bond (lower ν), but deshielding the nitrile C slightly. |

| 4-Phenylthiobenzonitrile | ~2227 | ~118.5 | The +M effect of -SPh donates electron density, slightly weakening the C≡N bond. The effect on the nitrile carbon's chemical shift is minimal, reflecting the balanced electronic nature. |

| 3-Phenylthiobenzonitrile | ~2230 | ~118.0 | The -I effect of -SPh dominates, slightly strengthening the C≡N bond (higher ν) and shielding the nitrile carbon. |

| 4-Chlorobenzonitrile | ~2231 | ~117.8 | The dominant -I effect of -Cl withdraws e⁻ density, strengthening the C≡N bond and shielding the nitrile carbon. |

-

Infrared (IR) Spectroscopy: The stretching frequency (ν) of the nitrile triple bond is highly sensitive to its electronic environment.[6] Electron-donating groups (EDGs) increase electron density in the π* antibonding orbital of the C≡N group, weakening the bond and lowering its stretching frequency. Conversely, electron-withdrawing groups (EWGs) strengthen the bond and increase the frequency.[7][8][9][10] As seen in Table 2, the para-phenylthio group causes a slight decrease in ν(C≡N) compared to benzonitrile, consistent with net electron donation via resonance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C chemical shift (δ) of the nitrile carbon is a probe of its local electron density.[11][12][13] Generally, increased electron density leads to greater shielding and a more upfield (lower ppm) chemical shift. The data in Table 2 show subtle shifts, but they are consistent with the electronic effects discussed. The chemical shifts of the aromatic carbons are also significantly affected, with the para-phenylthio group causing increased shielding (lower δ) at the ortho and para carbons of the benzonitrile ring.

Experimental Protocol: Hammett Analysis of Substituted Benzonitriles

Objective: To quantitatively determine the electronic influence of the phenylthio group on the reactivity of the aromatic nitrile system using a linear free-energy relationship.

Methodology:

-

Synthesis: Prepare a series of meta- and para-substituted benzonitriles, including the parent benzonitrile (H), a known EDG (e.g., -OCH₃), a known EWG (e.g., -NO₂), and the target compounds (m-SPh and p-SPh).

-

Reaction Selection: Choose a probe reaction whose rate is sensitive to the electronic properties of the substituent. A suitable reaction is the base-catalyzed hydrolysis of the nitrile to the corresponding benzamide or benzoic acid. The reaction proceeds via nucleophilic attack on the nitrile carbon, a step that is highly sensitive to the electron density at that center.

-

Kinetic Measurements:

-

For each substituted benzonitrile, perform the hydrolysis under identical, pseudo-first-order conditions (e.g., large excess of NaOH in a water/ethanol mixture at a constant temperature).

-

Monitor the disappearance of the starting nitrile or the appearance of the product over time using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy).

-

Calculate the observed rate constant (k_obs) for each compound from the kinetic data.

-

-

Data Analysis:

-

Calculate the relative rate constant for each substituted compound (X) with respect to the unsubstituted benzonitrile (H): log(k_X / k_H).

-

Obtain the standard Hammett constants (σ_m or σ_p) for all substituents from the literature.

-

Construct a Hammett plot by graphing log(k_X / k_H) on the y-axis versus the corresponding σ values on the x-axis.

-

-

Interpretation:

-

The slope of the line is the reaction constant (ρ). For this hydrolysis reaction, a positive ρ value is expected, as electron-withdrawing groups (positive σ) will stabilize the buildup of negative charge in the transition state, thus accelerating the reaction.[5]

-

The position of the phenylthio-substituted compounds on this plot will experimentally validate their effective electronic contribution in this specific chemical system.

-

Computational Protocol: DFT Analysis of Electronic Structure

Objective: To visualize and quantify the electron distribution and orbital energies in phenylthio-substituted benzonitriles.

Methodology:

-

Structure Preparation: Build the 3D structures of meta- and para-phenylthiobenzonitrile, along with benzonitrile as a reference.

-

Geometry Optimization: Perform a full geometry optimization using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)). This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies).

-

Electronic Property Calculation: Using the optimized geometries, perform single-point energy calculations to derive key electronic descriptors:

-

Molecular Electrostatic Potential (MEP) Map: This visualizes the charge distribution on the molecule's surface. It will show regions of negative potential (electron-rich, red/yellow) and positive potential (electron-poor, blue). In p-phenylthiobenzonitrile, the MEP will clearly show negative potential near the nitrile nitrogen and a less positive (more neutral) potential on the ring compared to unsubstituted benzonitrile.

-

Natural Bond Orbital (NBO) Analysis: This method calculates the charges on individual atoms. It will provide quantitative data showing that the sulfur atom donates electron density to the ring and that the nitrile group withdraws it.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. EDGs tend to raise the HOMO energy, making the molecule a better electron donor (more nucleophilic). The push-pull system in p-phenylthiobenzonitrile is expected to raise the HOMO and lower the LUMO, reducing the HOMO-LUMO gap and affecting its UV-Vis absorption spectrum.

-

Impact on Chemical Reactivity

The net electronic effect of the phenylthio group directly influences the reactivity of both the aromatic ring and the nitrile functional group.

-

Electrophilic Aromatic Substitution (EAS): The nitrile group is a strong deactivating, meta-directing group.[4] The para-phenylthio group, acting as a net donating group, will activate the ring relative to benzonitrile, but the system remains strongly deactivated overall. It will direct incoming electrophiles to the positions ortho to the -SPh group. The meta-phenylthio group, being inductively withdrawing, will further deactivate the ring.

-

Nucleophilic Aromatic Substitution (SNAr): Aromatic nitriles are activated towards SNAr, especially if a good leaving group is present ortho or para to the nitrile. The electron-donating nature of a para-phenylthio group would decrease the ring's electrophilicity, making it less reactive towards SNAr compared to a benzonitrile with a non-donating substituent.

-

Reactivity of the Nitrile Group: The electron-donating effect of the para-phenylthio group increases the electron density at the nitrile carbon, making it a weaker electrophile. This would be expected to decrease the rate of reactions involving nucleophilic attack at the nitrile, such as acid- or base-catalyzed hydrolysis.

Conclusion and Outlook for Drug Development

The phenylthio group is a sophisticated electronic modulator in aromatic nitrile systems. Its effect is not monolithic but rather a finely tuned balance of inductive withdrawal and resonance donation that is highly dependent on its position. In the para position, it engages in a potent push-pull interaction with the nitrile, acting as a net electron-donating group that influences spectroscopic properties and chemical reactivity in predictable ways. In the meta position, its electron-withdrawing inductive effect dominates.

For drug development professionals, this understanding is paramount. The incorporation of a nitrile group can enhance binding affinity and improve pharmacokinetic profiles.[1] By appending a phenylthio group, a medicinal chemist can:

-

Fine-tune pKa: Modulate the basicity of nearby functional groups.

-

Alter Binding Interactions: The polarized S-Ar bond can participate in non-covalent interactions within a protein's active site.

-

Block Metabolic Sites: The substituent can sterically hinder or electronically deactivate sites prone to metabolic oxidation.

-

Modify Lipophilicity: The addition of the -SPh group significantly impacts the molecule's logP, affecting its solubility and permeability.

The ability to rationally deploy substituents like the phenylthio group, based on a solid understanding of their electronic effects, is a key enabler of modern, structure-based drug design.

References

- Gröger, H. et al. (n.d.). Practical Biocatalytic Synthesis of Aromatic Nitriles. National Institutes of Health.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

- University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles.

- ResearchGate. (n.d.). Plot of the Hammett constants (σp/m values) versus emission maxima (in wavenumbers) of derivatives 4a–e in MeCN (A) or CH2Cl2 (B).

- Flefel, E. M. et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy.

- Frenking, G. (2006). Correlation between Hammett substituent constants and directly calculated pi-conjugation strength. The Journal of Organic Chemistry.

- Wipf Group. (n.d.). Substitutent Effects on Electrophilic Aromatic Substitution. University of Pittsburgh.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- Hansch, C. et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.

- Organic Chemistry. (2011, September 5). Substituent Effects in Aromatic Substitution I. YouTube.

- Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry.

- Martins, J. B. L. et al. (2021). Push–Pull Effect on the Gas-Phase Basicity of Nitriles. Molecules.

- Wikipedia. (n.d.). Hammett equation.

- Michigan State University. (n.d.). Aromatic Reactivity. Department of Chemistry.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Sammakia, T. et al. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. National Institutes of Health.

- University of Science and Technology. (n.d.). The features of IR spectrum.

- LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- University of Colorado Boulder. (n.d.). IR Chart. Department of Chemistry.

- Millikin University. (n.d.). IR Absorption Table. Department of Chemistry.

- Kraus, M. M., & Philippu, A. (2015). Use of Push-Pull Superfusion Technique for Identifying Neurotransmitters Involved in Brain Functions: Achievements and Perspectives. Current Neuropharmacology.

- da Silva, A. B. F. et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry.

- LibreTexts. (2023, January 22). Reactivity of Nitriles. Chemistry LibreTexts.

Sources

- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 2. mdpi.com [mdpi.com]

- 3. Use of Push-Pull Superfusion Technique for Identifying Neurotransmitters Involved in Brain Functions: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. compoundchem.com [compoundchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile

This guide provides a comprehensive technical overview of the predicted solubility and a strategic approach to determining the stability of 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable experimental protocols.

Introduction: Unveiling the Physicochemical Landscape

2-(Phenylthio)-5-(trifluoromethyl)benzonitrile is a complex aromatic molecule incorporating a trifluoromethyl group, a nitrile moiety, and a phenylthio substituent. These functional groups collectively influence its physicochemical properties, including solubility and stability, which are critical parameters in the context of pharmaceutical development. The trifluoromethyl group is known to enhance metabolic stability and receptor binding affinity by increasing lipophilicity.[1] The nitrile group is a polar substituent, while the phenylthio group further contributes to the molecule's lipophilic character. A thorough understanding of this compound's behavior in various environments is paramount for formulation development, analytical method development, and predicting its in vivo fate.

Part 1: Predicted Solubility Profile

While specific experimental solubility data for 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile is not extensively documented in publicly available literature, a reasoned prediction can be made based on its structural components and the known properties of analogous compounds.

Structural Contributions to Solubility:

-

Benzonitrile Core: The parent molecule, benzonitrile, is slightly soluble in water and miscible with many organic solvents like ethanol, diethyl ether, and benzene.[2][3][4]

-

Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group and significantly increases the lipophilicity of a molecule.[1] This suggests that the solubility in aqueous media will be lower than that of unsubstituted benzonitrile.

-

Phenylthio Group: The phenylthio (-SPh) substituent is also lipophilic, further predicting a preference for non-polar organic solvents.

Based on these structural features, 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile is anticipated to have low aqueous solubility and good solubility in a range of organic solvents.

Table 1: Predicted Qualitative Solubility of 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar nitrile group may allow for some interaction, but the dominant lipophilic groups will limit solubility. Some solubility is expected in alcohols. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are capable of solvating both polar and non-polar moieties effectively. |

| Non-Polar | Toluene, Hexane, Dichloromethane | Moderate to High | The large non-polar surface area of the molecule suggests good solubility in these solvents. |

Part 2: A Strategic Framework for Stability Assessment

The stability of a pharmaceutical compound is not an intrinsic property but rather its resistance to degradation under various environmental conditions. A comprehensive stability assessment involves forced degradation studies, which are designed to accelerate the degradation process and identify potential degradation products and pathways.[5][6][7][8] This information is crucial for developing stability-indicating analytical methods, determining appropriate storage conditions, and understanding the intrinsic stability of the molecule.[6][9]

Experimental Workflow for Stability Profiling

The following diagram outlines a logical workflow for the comprehensive stability assessment of 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile.

Caption: A logical workflow for the stability assessment of a pharmaceutical compound.

Part 3: Detailed Experimental Protocols

The following protocols provide a starting point for the systematic investigation of the solubility and stability of 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile.

Protocol 1: Equilibrium Solubility Determination

This protocol determines the solubility of the compound in various solvents at a specific temperature.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile to a known volume of the selected solvent in a sealed glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Aspirate a known volume of the clear supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

Data Analysis: Express the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Protocol 2: Forced Degradation Studies

These studies expose the compound to stress conditions to predict its degradation profile.[5][6] A degradation of 5-20% is generally considered suitable for identifying degradation products.[5]

A. Hydrolytic Degradation:

-

Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).[5]

-

Incubation: Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).[5]

-

Sampling and Analysis: At specified time points, withdraw aliquots, neutralize them if necessary, and analyze by HPLC to determine the extent of degradation.

B. Oxidative Degradation:

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).

-

Incubation: Store the solution at room temperature for a defined period, protected from light.

-

Sampling and Analysis: At specified time points, withdraw aliquots and analyze by HPLC.

C. Photolytic Degradation:

-

Sample Preparation: Expose solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[5] A control sample should be protected from light.

-

Exposure: The total illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.

-

Analysis: Analyze the exposed and control samples by HPLC.

D. Thermal Degradation:

-

Sample Preparation: Place the solid compound in a controlled temperature chamber (e.g., at 40°C/75% RH for accelerated testing).[9]

-

Incubation: Store for a defined period.

-

Analysis: At specified time points, dissolve the solid and analyze by HPLC.

Analytical Method: Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[10]

Illustrative HPLC Method Parameters:

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Suitable for the separation of moderately polar to non-polar aromatic compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Provides good peak shape and resolution for a wide range of potential degradants. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at a suitable wavelength (determined by UV scan) | Benzonitrile derivatives typically have strong UV absorbance. |

| Injection Volume | 10 µL | A standard injection volume. |

The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness in line with ICH Q2(R1) guidelines.[9]

Part 4: Elucidation of Degradation Pathways

The identification of degradation products is a critical step in understanding the stability of the molecule.

Caption: A conceptual diagram of potential degradation pathways and their elucidation.

A synthesis procedure for the corresponding benzoic acid by heating the nitrile in aqueous sodium hydroxide suggests that hydrolysis of the nitrile group is a likely degradation pathway under basic conditions.[11] The sulfur atom in the phenylthio group is susceptible to oxidation, potentially forming a sulfoxide or sulfone. Photodegradation could lead to cleavage of the carbon-sulfur bond.

Conclusion

This technical guide provides a predictive and methodological framework for understanding the solubility and stability of 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile. While experimental data is currently sparse, the proposed protocols, rooted in established pharmaceutical development principles, offer a clear path forward for its comprehensive characterization. The successful execution of these studies will provide the critical data necessary to support the advancement of this compound in research and development.

References

-

PrepChem. Synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid. Available from: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

-

Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 77-88. Available from: [Link]

-

Creative Biolabs. Forced Degradation Studies. Available from: [Link]

-

ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Available from: [Link]

-

ATSDR. Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. Available from: [Link]

-

PrepChem. Synthesis of Step 1 2-[2-(Trifluoroacetylamino)phenylthio]benzonitrile. Available from: [Link]

-

PubChem. Benzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Fluoro-5-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

Krátký, M., et al. (2022). Synthesis of Benzo[6][7]thiazolo[2,3-c][5][6][11]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 27(4), 1345. Available from: [Link]

- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

AERU. (Z)-2-(2-fluoro-5-(trifluoromethyl)phenylthio)-2-(4-hydroxy-3-(2-methoxyphenyl)thiazolin-2-ylidene)acetonitrile. Available from: [Link]

- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

Sciencemadness Wiki. Benzonitrile. (2020). Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Trifluoromethylbenzonitriles: A Focus on 2-Methoxy-5-(trifluoromethyl)benzonitrile. (2026). Available from: [Link]

-

Kumar, A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 1-27. Available from: [Link]

-

Gaggero, N., et al. (2007). A practical synthesis of 2,3-dihydro-1,5-benzothiazepines. Green Chemistry, 9(9), 988-991. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benzonitrile [chemister.ru]

- 3. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. onyxipca.com [onyxipca.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile as a Building Block in Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-(phenylthio)-5-(trifluoromethyl)benzonitrile, a versatile trifluoromethylated building block in modern organic synthesis. The unique arrangement of its three key functional groups—a trifluoromethyl moiety, a synthetically labile phenylthio group, and a reactive nitrile—offers a powerful platform for the construction of complex, high-value molecules. We will explore its synthesis, physicochemical properties, and diverse applications, with a focus on its role in preparing key intermediates and heterocyclic scaffolds relevant to the pharmaceutical and agrochemical industries. Detailed, field-tested protocols and mechanistic insights are provided to enable researchers to effectively integrate this building block into their synthetic strategies.

Introduction: A Trifecta of Functionality

In the landscape of medicinal and materials chemistry, trifluoromethylated aromatic compounds are of paramount importance. The trifluoromethyl (-CF3) group is prized for its ability to enhance crucial molecular properties such as lipophilicity, metabolic stability, and binding affinity.[1] 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile emerges as a particularly strategic building block due to the convergence of three distinct and synthetically useful functionalities on a single benzene ring:

-

The Trifluoromethyl Group (-CF3): Located at the 5-position, this powerful electron-withdrawing group modulates the electronic properties of the aromatic ring, influencing reactivity and providing the aforementioned benefits in drug design.

-

The Nitrile Group (-CN): A versatile functional handle, the nitrile can be transformed into a wide array of other groups, including amines, carboxylic acids, amides, and tetrazoles, serving as a linchpin for molecular elaboration.

-

The Phenylthio Group (-SPh): Positioned ortho to the nitrile, this group is not merely a spectator. It can act as a leaving group in nucleophilic aromatic substitution (SNA) or cross-coupling reactions, be oxidized to sulfoxides and sulfones to further activate the ring or facilitate cyclization, or be cleaved to generate a thiol for building sulfur-containing heterocycles.